molecular formula C14H14F3NO B1324245 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile CAS No. 898783-72-7

7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile

Cat. No.: B1324245
CAS No.: 898783-72-7
M. Wt: 269.26 g/mol
InChI Key: AMGBXJDSVRZTET-UHFFFAOYSA-N
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Description

7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile is a chemical compound with the molecular formula C14H14F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile typically involves the reaction of 4-trifluoromethylbenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Oxo-7-(4-chlorophenyl)heptanenitrile
  • 7-Oxo-7-(4-methylphenyl)heptanenitrile
  • 7-Oxo-7-(4-nitrophenyl)heptanenitrile

Comparison: Compared to its analogs, 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile is unique due to the presence of the trifluoromethyl group. This group significantly influences the compound’s chemical reactivity, stability, and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s ability to interact with various molecular targets.

Properties

IUPAC Name

7-oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c15-14(16,17)12-8-6-11(7-9-12)13(19)5-3-1-2-4-10-18/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGBXJDSVRZTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642279
Record name 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-72-7
Record name ζ-Oxo-4-(trifluoromethyl)benzeneheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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